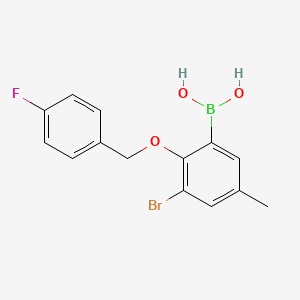

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGXFVHJKMZADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584495 | |

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-41-5 | |

| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the bromination of p-cresol, followed by a Williamson ether synthesis, and concluding with a lithium-halogen exchange and subsequent borylation. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate replication and further investigation by researchers in the field.

Introduction

Substituted phenylboronic acids are pivotal intermediates in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, incorporates several key structural features: a boronic acid moiety for coupling reactions, a bromine atom which can be further functionalized, a fluorinated benzyl ether which can enhance metabolic stability and binding interactions, and a methyl group that influences the electronic properties and orientation of the molecule. This guide outlines a robust and logical synthetic route to access this valuable compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the three-step sequence illustrated below. The pathway begins with the ortho-bromination of commercially available p-cresol, followed by etherification with 4-fluorobenzyl bromide, and finally, conversion of the aryl bromide to the desired boronic acid.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylphenol

This procedure details the selective ortho-bromination of p-cresol.[1][2][3][4]

Reaction Scheme:

References

- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a specialized organic compound with potential applications in medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, it can serve as a key building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and visualizations of relevant chemical processes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, some values are predicted based on its structure.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 849062-41-5 | [1] |

| Molecular Formula | C₁₄H₁₃BBrFO₃ | [1] |

| Molecular Weight | 338.96 g/mol | [1] |

| Melting Point | 128-133 °C | [1] |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| Appearance | Solid | [1] |

Experimental Protocols

Synthesis of 2-Alkoxy-3-bromophenylboronic Acids

This procedure involves two main steps: the etherification of a bromophenol followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 1-Bromo-2-(4'-fluorobenzyloxy)-3-methylbenzene

-

Reaction Setup: To a solution of 2-bromo-6-methylphenol (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature overnight or at a slightly elevated temperature (e.g., 60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 1-bromo-2-(4'-fluorobenzyloxy)-3-methylbenzene (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates its potential application in a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis.

References

Technical Guide: 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

CAS Number: 849062-41-5

This technical guide provides an in-depth overview of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, a key building block for researchers and scientists in the field of organic synthesis and drug development.

Compound Data

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 849062-41-5 | [1] |

| Molecular Formula | C₁₄H₁₃BBrFO₃ | |

| Molecular Weight | 338.96 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 128-133 °C | |

| Synonyms | Boronic acid, B-[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]- |

Synthetic Protocols

Exemplary Synthesis of a Phenylboronic Acid Intermediate

The synthesis of phenylboronic acids often involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[2][3]

Reaction: Lithiation of an aryl bromide followed by boronation.

Materials:

-

Aryl Bromide (e.g., 1-bromo-3,5-difluorobenzene as a starting point for a related compound)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Nitrogen gas atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve the starting aryl bromide in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir for 3 hours.[2]

-

Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[2]

-

Quench the reaction by adding 1N HCl to adjust the pH to 5-6.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Wash the resulting solid with n-hexane and dry under vacuum to yield the desired phenylboronic acid.[2]

Visualization of a Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the target molecule, starting from commercially available precursors. This is a hypothetical pathway for illustrative purposes.

Applications in Drug Discovery and Development

Phenylboronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures found in many pharmaceutical agents.

Role in Suzuki-Miyaura Cross-Coupling

This compound can be coupled with a variety of aryl or heteroaryl halides to generate complex molecular scaffolds. The presence of the fluorine atom can enhance the pharmacokinetic properties of the resulting molecules, such as metabolic stability and binding affinity.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl halide (e.g., an aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of a Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing the title compound.

Safety Information

While a specific safety data sheet for this compound is not detailed in the search results, related compounds suggest the following precautions should be taken. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable synthetic intermediate for the construction of complex biaryl compounds, which are prevalent in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a key tool for drug discovery and development professionals. While specific literature on this compound is sparse, its structural features suggest significant potential for creating novel molecular entities with desirable pharmaceutical properties. Researchers should handle this compound with appropriate safety precautions as outlined in the supplier's SDS.

References

Stability and Storage of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects concerning the stability and appropriate storage of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document synthesizes established knowledge on the stability of analogous arylboronic acids to provide a robust framework for its handling and storage.

Core Stability Profile

This compound is a solid compound.[1] Like many arylboronic acids, its stability is influenced by environmental factors such as moisture, temperature, light, and pH. The primary degradation pathways for this class of compounds are understood to be protodeboronation, oxidation, and the formation of anhydrides (boroxines).

Table 1: Factors Influencing the Stability of Arylboronic Acids

| Parameter | Effect on Stability | Recommended Precautions |

| Moisture/Humidity | Can lead to hydrolysis and facilitate protodeboronation. May also promote the formation of boroxine anhydrides. | Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended. |

| Temperature | Elevated temperatures can accelerate degradation pathways, including protodeboronation and oxidation. | Store in a cool place. For long-term storage, refrigeration is advisable, though specific temperature ranges should be determined by experimental data. |

| Light | Exposure to UV or visible light can potentially induce photolytic degradation. | Store in a light-resistant container or in a dark place to prevent photolytic decomposition. |

| pH | Stability is highly pH-dependent. Both acidic and basic conditions can catalyze degradation, particularly protodeboronation in aqueous solutions.[2][3] | Maintain neutral pH in solutions where possible. Use buffered solutions when pH control is critical for experimental consistency. |

| Oxidizing Agents | Arylboronic acids are susceptible to oxidation, which can cleave the carbon-boron bond.[3][4] | Avoid contact with strong oxidizing agents. Store in an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a significant concern. |

Potential Degradation Pathways

The following diagram illustrates the key potential degradation pathways for arylboronic acids, which are applicable to this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

Based on the stability profile of related arylboronic acids, the following storage conditions are recommended to ensure the integrity of this compound:

-

Container: Use a tightly sealed, light-resistant container.

-

Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and moisture-related degradation.

-

Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

-

Handling: Handle in a well-ventilated area, avoiding the generation of dust.[5]

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, forced degradation studies are recommended. The following outlines a general experimental approach.

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for a forced degradation study.

References

- 1. 3-溴-2-(2′-氟苄氧基)-5-甲基苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectral data and general experimental protocols for the characterization of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 849062-41-5[1][2] |

| Molecular Formula | C₁₄H₁₃BBrFO₃[3] |

| Molecular Weight | 338.96 g/mol [3] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

References

Solubility of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid in organic solvents. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages solubility data from structurally analogous phenylboronic acid derivatives to provide a robust framework for understanding its behavior. The methodologies and principles discussed herein are directly applicable to the target compound and are intended to support research and development activities.

Predicted Solubility Profile

The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. For this compound, the presence of a bulky and relatively nonpolar benzyloxy group at the 2-position, along with a bromine and a methyl group, suggests a greater affinity for organic solvents over aqueous media.

Generally, phenylboronic acids exhibit higher solubility in polar aprotic solvents like ketones and ethers, moderate solubility in less polar solvents such as chloroform, and very low solubility in nonpolar hydrocarbon solvents.[1][2][3] The introduction of substituents, like the isobutoxy group in isobutoxyphenylboronic acids, has been shown to generally increase solubility in most organic solvents compared to the parent phenylboronic acid, with the exception of dipropyl ether.[4] Based on these trends, it can be inferred that this compound will likely follow a similar pattern.

Quantitative Solubility Data for Phenylboronic Acid Analogs

To provide a quantitative perspective, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in a range of common organic solvents at different temperatures. This data serves as a valuable proxy for estimating the solubility of this compound.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters in organic solvents.[1][2]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.370 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.025 | 0.007 | 0.006 |

| 303.15 | 0.040 | 0.012 | 0.010 | |

| 313.15 | 0.062 | 0.020 | 0.016 | |

| 323.15 | 0.095 | 0.032 | 0.026 | |

| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |

| 303.15 | 0.003 | 0.001 | < 0.001 | |

| 313.15 | 0.005 | 0.002 | 0.001 | |

| 323.15 | 0.008 | 0.003 | 0.002 |

Data sourced from a study on the equilibrium solubility of isobutoxyphenylboronic acids in organic solvents.[4]

Experimental Protocols for Solubility Determination

Several robust methods are available for determining the solubility of compounds like this compound. The choice of method often depends on the required throughput, accuracy, and the amount of substance available.

Dynamic (Synthetic) Method

This method is widely used for determining the solubility of boronic acids and involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This biphasic sample is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[1][2][4]

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Analytical balance

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Calibrated thermometer or thermocouple

-

Luminance probe or nephelometer for turbidity detection

Procedure:

-

Accurately weigh the boronic acid and the solvent into the jacketed glass vessel.

-

Place the vessel in the thermostatic bath and begin stirring.

-

Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min).

-

Continuously monitor the turbidity of the solution.

-

Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared concentration.

-

Repeat the procedure for different compositions to construct a solubility curve (mole fraction vs. temperature).

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a traditional and reliable technique for determining the thermodynamic equilibrium solubility.[5][6]

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Shaking incubator or thermostated water bath with an orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the boronic acid to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaking incubator set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the undissolved solid to settle.

-

Separate the saturated solution from the solid by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the boronic acid using a pre-calibrated analytical method like HPLC-UV.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of boronic acids.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Caption: Key factors that influence the solubility of boronic acids in organic solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

Technical Guide to 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid: Commercial Availability, Properties, and Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, and a representative synthetic protocol for 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS No. 849062-41-5). This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which are fundamental in medicinal chemistry and materials science.

Commercial Availability and Supplier Information

This compound is available from various chemical suppliers specializing in research and development compounds. Researchers can procure this reagent through online catalogs and direct inquiries. Key suppliers listing this compound or its isomers include platforms like ChemicalBook and BOC Sciences. While availability can vary, this compound is generally accessible for laboratory-scale synthesis.

Physicochemical and Safety Data

Quantitative data for this compound and its related isomers are summarized below. This allows for easy comparison of their physical properties.

| Property | This compound | 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid |

| CAS Number | 849062-41-5[1] | 849062-18-6[2] | 849062-40-4 |

| Molecular Formula | C₁₄H₁₃BBrFO₃[1] | C₁₄H₁₃BBrFO₃[2] | C₁₄H₁₃BBrFO₃ |

| Molecular Weight | 338.96 g/mol [1] | 338.96 g/mol [2] | 338.96 g/mol |

| Melting Point | 128-133 °C[1] | 132-137 °C[2] | Not available |

| Physical Form | Solid[1] | Solid[2] | Solid |

| IUPAC Name | [3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | [3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid[2] | [3-bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |

Safety Information: The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H413: May cause long lasting harmful effects to aquatic life.[2]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[2]

Experimental Protocols: Representative Synthesis

Step 1: Synthesis of 1-Bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene (Precursor)

-

Reaction Setup: To a solution of 2-bromo-5-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.

-

Alkylation: Add 1-(bromomethyl)-4-fluorobenzene (1.1 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step utilizes a directed ortho-metalation (DoM) approach, a common strategy for synthesizing polysubstituted aromatic compounds.

-

Reaction Setup: Dissolve the precursor, 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene (1.0 eq), in an anhydrous ethereal solvent such as tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1-1.2 eq) dropwise via syringe while maintaining the low temperature. The benzyloxy group directs the lithium to the ortho position. Allow the mixture to stir at this temperature for 1-2 hours.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5-2.0 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (1M HCl). Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product. This general approach is adapted from standard procedures for preparing arylboronic acids via lithiation and subsequent reaction with borate esters.

Visualization of Workflows

Procurement Workflow for a Research Chemical: The following diagram illustrates the typical logical flow for acquiring a specialized chemical like the title compound for research purposes.

General Synthetic Pathway: This diagram outlines the key transformations in the representative synthesis of 3-Bromo-2-(benzyloxy)-5-methylphenylboronic acids.

References

Structural Characterization of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural characterization of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS No. 849062-41-5), a key building block in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a plausible synthetic route, and expected analytical data based on spectroscopic techniques. The information is intended to support researchers in the synthesis, purification, and application of this compound.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 849062-41-5 |

| Molecular Formula | C₁₄H₁₃BBrFO₃ |

| Molecular Weight | 338.96 g/mol |

| Melting Point | 128-133 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and DMSO. |

Synthesis

A plausible and common method for the synthesis of substituted phenylboronic acids involves the formation of an organometallic intermediate from an aryl halide, followed by reaction with a borate ester and subsequent hydrolysis. The proposed synthetic pathway for this compound is outlined below.

Proposed Synthetic Route

The synthesis can be envisioned in two main stages:

-

Etherification: Synthesis of the precursor, 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene, from 2-bromo-5-methylphenol and 1-(chloromethyl)-4-fluorobenzene.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction or lithium-halogen exchange, followed by reaction with a trialkyl borate.

Figure 1: Proposed two-stage synthetic pathway.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-Bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene

-

To a solution of 2-bromo-5-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add 1-(chloromethyl)-4-fluorobenzene (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene.

Stage 2: Synthesis of this compound

-

Under an inert atmosphere (e.g., Argon), to a solution of 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 eq) dropwise at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Structural Characterization Data (Predicted)

Due to the lack of publicly available experimental spectra, the following data is predicted based on the known structure of the compound and typical spectroscopic values for similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.30 | m | 2H | Aromatic CH (fluorobenzyl) |

| ~7.15-7.05 | m | 2H | Aromatic CH (fluorobenzyl) |

| ~7.60 | s | 1H | Aromatic CH (phenylboronic) |

| ~7.25 | s | 1H | Aromatic CH (phenylboronic) |

| ~5.10 | s | 2H | -OCH₂- |

| ~2.30 | s | 3H | -CH₃ |

| ~5.50 (broad) | s | 2H | -B(OH)₂ |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~155 | C-O |

| ~138 | Aromatic C-Br |

| ~135 | Aromatic C-B |

| ~132 | Aromatic C-CH₃ |

| ~130 (d, J ≈ 8 Hz) | Aromatic CH (fluorobenzyl) |

| ~125 | Aromatic CH (phenylboronic) |

| ~122 | Aromatic CH (phenylboronic) |

| ~115 (d, J ≈ 21 Hz) | Aromatic CH (fluorobenzyl) |

| ~72 | -OCH₂- |

| ~20 | -CH₃ |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 339.0198 [M+H]⁺, 361.0017 [M+Na]⁺ | Protonated molecule, Sodium adduct |

| ESI- | 337.0052 [M-H]⁻ | Deprotonated molecule |

| HRMS (ESI+) | Calculated for C₁₄H₁₄BBrFO₃⁺: 339.0198 | High-resolution mass for the protonated molecule |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Figure 2: Synthesis and characterization workflow.

Conclusion

This technical guide provides essential information for the synthesis and structural characterization of this compound. The presented data, although predictive in nature due to the absence of published experimental spectra, is based on sound chemical principles and data from analogous structures. Researchers can use this guide as a starting point for their own experimental work with this versatile building block. It is strongly recommended that all synthesized compounds be thoroughly characterized using the analytical techniques described herein to confirm their identity and purity.

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the bromo, 4'-fluorobenzyloxy, and methyl substituents on the phenylboronic acid core of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. Understanding these electronic influences is critical for predicting the molecule's reactivity, acidity, and potential applications in medicinal chemistry and materials science. This document synthesizes theoretical principles with established data on related compounds to offer a comprehensive overview for researchers in drug development and organic synthesis.

Introduction

Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a bioisostere for carboxylic acids or as a key pharmacophore that interacts with biological targets. The reactivity and physicochemical properties of a phenylboronic acid are profoundly influenced by the substituents on the phenyl ring.

This guide focuses on this compound, a molecule with a unique combination of substituents that create a nuanced electronic environment. By dissecting the individual and collective electronic contributions of the bromo, methyl, and 4'-fluorobenzyloxy groups, we can better understand and predict the molecule's behavior in chemical and biological systems.

Analysis of Individual Substituent Effects

The electronic landscape of the phenylboronic acid ring is shaped by the interplay of inductive and resonance effects of its substituents. The boronic acid group itself is a weak deactivator. The overall electronic character of the ring is a sum of the contributions from the other three substituents.

The Bromo Group (at C-3)

The bromine atom at the meta position relative to the boronic acid is a deactivating group. Its electronic influence is characterized by:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the phenyl ring through the sigma bond. This is the dominant effect for halogens.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. However, this resonance donation is weak for halogens and is outweighed by the strong inductive withdrawal.

The Methyl Group (at C-5)

The methyl group at the para position relative to the boronic acid is a weak activating group. Its electronic contributions are:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond.

-

Hyperconjugation: The overlap of the C-H σ-bonds with the aromatic π-system also contributes to its electron-donating nature.

The 4'-Fluorobenzyloxy Group (at C-2)

This ortho-substituent is the most complex in its electronic influence. We can break it down into its constituent parts:

-

Benzyloxy Moiety: The ether oxygen atom directly attached to the ring is strongly electron-donating through resonance (+R) but also electron-withdrawing inductively (-I). The +R effect generally dominates for alkoxy groups. The methylene (-CH2-) spacer isolates the phenylboronic acid ring from the electronic effects of the 4'-fluorophenyl ring.

-

Ortho Effect: The placement of this bulky group at the C-2 position introduces significant steric hindrance around the boronic acid moiety. This can force the B(OH)2 group out of the plane of the aromatic ring, disrupting π-conjugation. Additionally, intramolecular hydrogen bonding between the boronic acid hydroxyl and the ether oxygen can occur, which stabilizes the trigonal planar state of the boronic acid and can increase its Lewis acidity.

-

4'-Fluoro Substituent: The fluorine atom on the distal benzyl ring has a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds and slightly reduces the electron density on the benzyloxy oxygen, thereby tempering its electron-donating resonance effect on the phenylboronic acid ring.

Caption: Logical flow of substituent effects on molecular properties.

Quantitative Analysis and Data Presentation

To quantify the electronic effects, we can use Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Table 1: Hammett Substituent Constants for Related Groups

| Substituent | Position | σ (Sigma) Value | Electronic Effect |

|---|---|---|---|

| -Br | meta | +0.39 | Electron-withdrawing (-I) |

| -Br | para | +0.23 | Electron-withdrawing (-I > +R) |

| -CH₃ | meta | -0.07 | Weakly electron-donating (+I) |

| -CH₃ | para | -0.17 | Electron-donating (+I, Hyperconjugation) |

| -OCH₂Ph (proxy for benzyloxy) | para | -0.08 | Weakly electron-donating |

| -F (on distal ring) | para | +0.06 | Weakly electron-withdrawing |

Data sourced from established literature on Hammett constants.[1][2]

Combined Electronic Effects and Predicted Properties

The net electronic effect on the phenylboronic acid ring is a complex interplay of the individual contributions.

Lewis Acidity and pKa

The Lewis acidity of a boronic acid (its ability to accept a hydroxide ion to form a tetrahedral boronate species) is a critical property. It is inversely related to its pKa. Electron-withdrawing groups increase Lewis acidity (lower pKa), while electron-donating groups decrease it (raise pKa).

Table 2: Predicted Electronic Effects on the Properties of the Phenylboronic Acid Ring

| Substituent | Position | Effect on Electron Density at Boron | Predicted Impact on Lewis Acidity (pKa) |

|---|---|---|---|

| 3-Bromo | meta | Decrease | Increase (Lower pKa) |

| 5-Methyl | para | Increase | Decrease (Higher pKa) |

| 2-(4'-fluorobenzyloxy) | ortho | Net Increase (dominant +R of ether) | Decrease (Higher pKa), but ortho-effect may increase acidity |

Overall Prediction: The strong electron-withdrawing bromo group at the meta position will significantly increase the Lewis acidity. The electron-donating methyl group at the para position will counteract this to a small extent. The ortho-benzyloxy group is net electron-donating via resonance, which would typically decrease acidity. However, the "ortho effect" can be significant. Intramolecular hydrogen bonding between the ether oxygen and a boronic acid -OH group can stabilize the boronate anion, leading to an increase in acidity (lower pKa). Given these competing factors, the pKa of the target molecule is expected to be lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), likely in the range of 7.5 - 8.5.

Predicted NMR Chemical Shifts

The electronic environment of the aromatic protons and carbons will be reflected in their NMR chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Phenylboronic Acid Ring

| Position | Substituent | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|---|

| C1 | -B(OH)₂ | - | ~130-135 | Direct attachment to boron, deshielded. |

| C2 | -OCH₂Ar | - | ~155-160 | Strongly deshielded by electronegative oxygen. |

| C3 | -Br | - | ~115-120 | Shielded by ortho-alkoxy, deshielded by bromo. |

| C4 | -H | ~7.3-7.5 | ~130-135 | Deshielded by adjacent bromo group. |

| C5 | -CH₃ | - | ~138-142 | Deshielded by para-bromo. |

| C6 | -H | ~7.0-7.2 | ~115-120 | Shielded by ortho-alkoxy and para-methyl groups. |

Note: These are estimated ranges based on additive substituent effects. Actual values may vary.

Influence on Reactivity: The Suzuki-Miyaura Coupling

The electronic nature of the boronic acid plays a crucial role in the Suzuki-Miyaura coupling. The overall electron-deficient character of the phenyl ring in the target molecule, primarily due to the bromo substituent, is expected to facilitate the transmetalation step of the catalytic cycle.

Caption: Key steps of the Suzuki-Miyaura coupling cycle.

General Experimental Protocol: Synthesis of an ortho-Alkoxy Phenylboronic Acid

Reaction Scheme:

-

Protection of a starting phenol.

-

Ortho-directed metalation using a strong base (e.g., n-butyllithium).

-

Quenching the resulting aryllithium species with a trialkyl borate.

-

Acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Detailed Methodology:

-

Starting Material Preparation: To a solution of 2-bromo-4-methylphenol (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (1.5 eq) and 4-fluorobenzyl bromide (1.1 eq). Stir the reaction mixture at room temperature for 12-18 hours. After completion, extract the product, 1-bromo-2-(4'-fluorobenzyloxy)-5-methylbenzene, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Lithiation and Borylation: Dissolve the aryl bromide from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Borate Quench: To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Workup and Isolation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Conclusion

The electronic character of this compound is defined by a balance of competing electronic effects. The bromo group acts as a significant electron-withdrawing substituent, increasing the Lewis acidity of the boronic acid. This is partially offset by the electron-donating methyl group. The ortho-benzyloxy group, while electronically donating through resonance, introduces steric and potential hydrogen bonding effects that modulate the overall properties in a complex manner. This detailed understanding of the electronic landscape is invaluable for predicting its behavior and for the rational design of experiments and applications in drug discovery and organic synthesis.

References

A Technical Guide to the Core Applications of Substituted Phenylboronic Acids

Substituted phenylboronic acids are a class of organic compounds that have garnered significant interest across various scientific disciplines due to their unique chemical properties. Their ability to reversibly form covalent bonds with diols, coupled with their utility in carbon-carbon bond formation, has positioned them as versatile building blocks in drug development, diagnostics, and materials science. This technical guide provides an in-depth overview of the core applications of substituted phenylboronic acids, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Drug Development: Targeting Enzymes and Enabling Delivery

Substituted phenylboronic acids have emerged as a promising scaffold in drug discovery, primarily as enzyme inhibitors and as components of advanced drug delivery systems.

Enzyme Inhibition: Combating Antibiotic Resistance

A critical application of substituted phenylboronic acids is in the development of inhibitors for serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. By mimicking the tetrahedral transition state of the enzyme-substrate complex, these boronic acid derivatives can effectively block the enzyme's active site.[1][2]

Quantitative Data: Inhibition of Serine β-Lactamases

The inhibitory activity of various substituted phenylboronic acids against different classes of serine β-lactamases is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

| Phenylboronic Acid Derivative | Target Enzyme | Enzyme Class | Ki (nM) | Reference |

| 1 | KPC-2 | A | 2300 | [3] |

| 1 | GES-5 | A | 1600 | [3] |

| 1 | AmpC | C | 50000 | [3] |

| 2 (ortho-acrylic) | KPC-2 | A | 730 | [3] |

| 2 (ortho-acrylic) | GES-5 | A | 800 | [3] |

| 2 (ortho-acrylic) | AmpC | C | >100000 | [3] |

| 3 (meta-acrylic) | KPC-2 | A | 700 | [4] |

| 3 (meta-acrylic) | AmpC | C | 600 | [4] |

| 10a (1,5-regioisomer) | AmpC | C | 140 | [4] |

| 7a (relative 1,5-regioisomer) | AmpC | C | 170 | [4] |

Signaling Pathway: Mechanism of β-Lactamase Inhibition

The following diagram illustrates the mechanism by which a phenylboronic acid inhibitor interacts with the active site of a serine β-lactamase.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic compounds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1][2] Its significance is underscored by its wide applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[3][4]

This document provides detailed application notes and a generalized experimental protocol for the use of a specialized boronic acid, 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS No. 849052-22-8[]), in Suzuki-Miyaura coupling reactions. This reagent is a valuable building block for the synthesis of complex, poly-substituted biaryl structures, which are prevalent in medicinal chemistry. The presence of both a bromine atom and a boronic acid group on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions. The sterically hindered nature of this compound, with substituents ortho to both the boronic acid and the bromine, presents unique challenges and considerations for achieving high-yield couplings.

Application Notes

Utility in Medicinal Chemistry and Drug Discovery:

This compound is a bespoke building block for accessing novel chemical matter in drug discovery programs. The resulting biaryl scaffolds from its coupling reactions can serve as cores for a variety of therapeutic agents. The fluorobenzyl ether moiety can introduce favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding interactions with biological targets. The methyl group provides a point for further derivatization or can influence the conformational properties of the final molecule.

Handling Steric Hindrance:

The ortho-substituents on this boronic acid necessitate the use of specialized catalytic systems to overcome steric hindrance.[6][7] Catalyst systems employing bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[8][9] The choice of palladium precursor, ligand, base, and solvent is critical for achieving optimal results with such challenging substrates.[10]

Sequential Cross-Coupling Strategies:

The presence of both a boronic acid and an aryl bromide on the same molecule allows for its use in sequential cross-coupling reactions. The boronic acid can be selectively coupled under standard Suzuki-Miyaura conditions, leaving the aryl bromide intact for a subsequent, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination). This dual functionality makes it a versatile tool for the rapid assembly of complex molecular architectures.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions should be optimized for each specific substrate combination.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst such as CataXCium A Pd G3)[3][9]

-

Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos, or RuPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[11]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as THF/water)[2]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the ligand (if required, typically in a 1:2 or 1:3 Pd:ligand ratio).

-

Addition of Base and Solvent: Add the base (2.0-3.0 eq.) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used (e.g., dioxane/water), add the organic solvent first, followed by the degassed aqueous solution of the base.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table presents representative conditions for Suzuki-Miyaura couplings of sterically hindered substrates, which can serve as a starting point for optimizing the reaction with this compound.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 12 | 95 |

| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | XPhos (1) | K₃PO₄ (2) | Dioxane | 100 | 18 | 98 |

| 3 | 1-Bromo-2,6-dimethylbenzene | 2-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 85 |

| 4 | 2-Bromoaniline | Benzylboronic acid pinacol ester | CataXCium A Pd G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 90 |

| 5 | 4-Bromobenzonitrile | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 82 |

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid with various aryl and heteroaryl halides. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl and heterobiaryl structures, which are of significant interest in medicinal chemistry and materials science.

The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of sterically hindered and ortho-substituted substrates. Optimization of reaction conditions may be necessary for specific coupling partners.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the organoboronic acid and an organic halide, catalyzed by a palladium complex in the presence of a base.

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Recommended Palladium Catalysts and Ligands

The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates like this compound. N-heterocyclic carbene (NHC) and bulky phosphine ligands are often effective in these cases.[1]

| Catalyst/Precatalyst | Ligand | Key Features |

| Pd(OAc)₂ | SPhos | Effective for sterically hindered couplings. |

| Pd₂(dba)₃ | XPhos | Broad substrate scope, good for challenging couplings. |

| PdCl₂(dppf) | dppf | A common and versatile catalyst system. |

| [Pd(IPr)Cl₂]₂ | IPr (NHC ligand) | Highly active for sterically demanding substrates.[1] |

| Pd(PPh₃)₄ | PPh₃ | A classical catalyst, may require higher temperatures. |

Experimental Protocols

Below are three general protocols using different catalyst systems. Researchers should select the protocol that best suits their substrate and available reagents.

Protocol 1: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)

This protocol is a good starting point for a wide range of aryl and heteroaryl bromides.

Materials:

-

This compound

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Anhydrous 1,4-dioxane

-

Water (optional, can sometimes improve reaction rates)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous 1,4-dioxane (5 mL per 1 mmol of aryl halide).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

If using water, add a small amount (e.g., 10% v/v of the dioxane).

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Pre-formed NHC-Palladium Catalyst (e.g., [Pd(IPr)Cl₂]₂)

This protocol is particularly useful for challenging couplings, including those with aryl chlorides.

Materials:

-

This compound

-

Aryl or heteroaryl halide (1.0 eq)

-

[Pd(IPr)Cl₂]₂ (0.01 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an inert atmosphere glovebox or a Schlenk flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), [Pd(IPr)Cl₂]₂ (0.01 eq), and Cs₂CO₃ (2.0 eq).

-

Add anhydrous toluene or 1,4-dioxane (5-10 mL per 1 mmol of aryl halide).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[2]

Materials:

-

This compound

-

Aryl or heteroaryl halide (1.0 eq)

-

PdCl₂(dppf) (0.05 eq)

-

Sodium carbonate (Na₂CO₃, 2.0 eq)

-

Solvent mixture: 1,4-dioxane/water (4:1)

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound (1.2 eq), the aryl halide (1.0 eq), PdCl₂(dppf) (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Add the 1,4-dioxane/water solvent mixture (3-5 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling. Yields are representative and will vary depending on the specific aryl halide used.

| Protocol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |

| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-24 | 70-95% |

| 2 | [Pd(IPr)Cl₂]₂ | Cs₂CO₃ | Toluene | 100-110 | 2-12 | 75-98% |

| 3 | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 120-150 (MW) | 0.25-1 | 65-90% |

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling using 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This document provides detailed application notes and a protocol for the Suzuki coupling reaction of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid with a generic aryl halide (Ar-X). The substrate presents steric hindrance due to the presence of ortho-substituents (a bromo and a benzyloxy group), which can impede the key steps of the catalytic cycle.[3][4] Consequently, the selection of an appropriate catalyst, ligand, and reaction conditions is critical for achieving high yields.

Challenges with Sterically Hindered Substrates

Suzuki coupling reactions involving sterically hindered aryl halides and/or boronic acids often exhibit lower reaction rates and yields.[3] This is primarily due to the steric bulk around the reaction centers, which can hinder the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation step with the boronic acid.[3][4] To overcome these challenges, specialized catalytic systems, often employing bulky and electron-rich phosphine ligands, are utilized to promote these difficult coupling reactions.[5][6]

Recommended Reaction Conditions

Based on established protocols for sterically hindered Suzuki couplings, the following conditions are recommended for the reaction of this compound. The use of a palladium catalyst with a bulky biarylphosphine ligand, such as SPhos or XPhos, is often effective for such transformations.[7] A strong inorganic base like potassium phosphate is commonly used to facilitate the transmetalation step.[3][8] Anhydrous, aprotic solvents like dioxane or toluene are suitable for this reaction.[3]

Table 1: Recommended Reaction Parameters for Suzuki Coupling

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) acetate) or a pre-formed palladium precatalyst | Readily available and effective in combination with appropriate ligands.[3] |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky and electron-rich ligand known to facilitate couplings of sterically hindered substrates.[7] |

| Base | K₃PO₄ (Potassium phosphate), finely ground | A strong, non-nucleophilic base effective in promoting transmetalation.[3][8] |

| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents that are suitable for a wide range of Suzuki coupling reactions.[3] |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.[8] |

| Reaction Time | 12-24 hours | Monitoring by TLC or LC-MS is recommended to determine the point of completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl halide. Optimization for specific substrates may be required.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos ligand

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Reaction Vessel: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely ground potassium phosphate (3.0 equivalents).

-

Inert Atmosphere: Cap the flask with a rubber septum, and then evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Catalyst and Ligand: To the flask, add Palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).

-

Addition of Solvent: Through the septum, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of these compounds with high efficiency and selectivity is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures.[3][4][5] This protocol details the application of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid as a key building block in the palladium-catalyzed Suzuki-Miyaura coupling reaction for the synthesis of novel biaryl compounds. This specific boronic acid derivative offers multiple points for diversification, making it a valuable tool in the generation of chemical libraries for drug discovery and development.[6][7][8]

Chemical Structure and Properties

-

IUPAC Name: [3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid[]

-

CAS Number: 849052-22-8[]

-

Molecular Formula: C₁₃H₁₁BBrFO₃[]

-

Melting Point: 105-110 °C[]

The presence of the boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions. The bromo substituent provides a handle for subsequent orthogonal coupling reactions, while the fluorobenzyloxy group can influence the electronic properties and bioavailability of the final compounds, a feature of interest in medicinal chemistry.[6]

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[5][10]

Reaction:

Ar¹-B(OH)₂ + Ar²-X ---[Pd catalyst, Base]---> Ar¹-Ar²

-

Ar¹-B(OH)₂: this compound

-

Ar²-X: Aryl or heteroaryl halide (e.g., iodide, bromide, chloride) or triflate

-

Pd catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor.

-

Base: Required for the transmetalation step.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., cesium carbonate)

-

Toluene or other suitable solvent (e.g., dioxane, DMF)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)